Research on SoRI-20040, SoRI-20041 [], and SRI-31142 [] showcase the potential of phenylquinazoline derivatives, structurally related to the compound , in modulating the dopamine transporter (DAT). These compounds exhibited partial inhibition of DAT-mediated dopamine uptake, highlighting their potential as pharmacological tools for investigating DAT function and as leads for developing novel therapeutics for disorders involving dopaminergic dysregulation.
The study on GABAA receptors containing γ1 subunits [] investigated the modulatory effects of various ligands, including some with imidazo[1,2-a]pyrimidine cores. While the exact structure of interest wasn't tested, the findings suggest that modifications to the imidazo[1,2-a]pyridine core and substituents can significantly influence GABAA receptor pharmacology. This highlights the potential of exploring (4-fluorophenyl)[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine and its derivatives for developing novel therapeutics targeting GABAA receptors, which play a crucial role in regulating neuronal excitability and are implicated in various neurological and psychiatric disorders.
Research on N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine [] demonstrates the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. This compound effectively inhibited FLT3-ITD and BCR-ABL pathways, showing promise in combating drug resistance. The structural similarities between this compound and (4-fluorophenyl)[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine suggest the latter could also be investigated for potential anti-cancer properties, particularly in the context of FLT3-driven cancers.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: